[4-(aminomethyl)-2-fluorophenyl]methanamine
Overview
Description
[4-(aminomethyl)-2-fluorophenyl]methanamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group attached to a benzylamine structure, with a fluorine atom at the 3-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(aminomethyl)-2-fluorophenyl]methanamine can be achieved through various synthetic routes. One common method involves the use of 1,2-benzisoxazole as a practical electrophilic primary amine source, enabling a mild and general copper-hydride-catalyzed hydroamination of alkenes and alkynes to form primary amines . This method provides access to a broad range of chiral α-branched primary amines and linear primary amines.
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often start with the nitration of benzene, followed by bromination and subsequent conversion of the nitro group to an amine . The final product is obtained through purification and isolation techniques.
Chemical Reactions Analysis
Types of Reactions: [4-(aminomethyl)-2-fluorophenyl]methanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can react with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with folic acid results in the formation of 18F-labeled folate, which is an important building block for the synthesis of 18F-labeled compounds .
Scientific Research Applications
[4-(aminomethyl)-2-fluorophenyl]methanamine has a wide range of scientific research applications. It is used in the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands . Additionally, it serves as a potassium channel blocking agent and is involved in the synthesis of 18F-labeled compounds for use in medical imaging . The compound’s unique chemical structure makes it valuable in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of [4-(aminomethyl)-2-fluorophenyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it acts as a potassium channel blocking agent, which can influence cellular signaling and function . The compound’s ability to form chelates with iron(III) ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to [4-(aminomethyl)-2-fluorophenyl]methanamine include 4-Fluorobenzylamine, 4-Chlorobenzylamine, 4-(Trifluoromethyl)benzylamine, and 4-Methoxybenzylamine .
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
[4-(aminomethyl)-3-fluorophenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBVROLKSYLUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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